molecular formula C5H13NO B1606142 N,N-Dimethyl-2-methoxyethylamine CAS No. 3030-44-2

N,N-Dimethyl-2-methoxyethylamine

Cat. No. B1606142
CAS RN: 3030-44-2
M. Wt: 103.16 g/mol
InChI Key: HMVFITKXZCNKSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N-Dimethyl-2-methoxyethylamine can be synthesized from Dimethylamine and 1-Bromo-2-methoxyethane . It is also used to synthesize amides by reacting with carboxylic acids .


Molecular Structure Analysis

The molecular formula of N,N-Dimethyl-2-methoxyethylamine is C5H13NO . Its molecular weight is 103.16 . The InChI code is 1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 .


Chemical Reactions Analysis

N,N-Dimethyl-2-methoxyethylamine is involved in the substitution reaction with phosphoimidazolide-activated derivatives of nucleosides . It also reacts with carboxylic acids to synthesize amides .


Physical And Chemical Properties Analysis

N,N-Dimethyl-2-methoxyethylamine is a colorless to yellow liquid . It has a boiling point of 64-68 °C . The density is predicted to be 0.827±0.06 g/cm3 . The pKa is predicted to be 8.88±0.28 .

Scientific Research Applications

Neuroendocrine Marker Effects

  • A study by (Uthaug et al., 2019) examined the effects of a similar compound, 5-methoxy-N,N-dimethyltryptamine, on neuroendocrine markers. They observed significant changes in cortisol levels and IL-6 concentrations, indicating potential applications in studying stress and immune responses.

Metabolism Study in Rat Tissue

  • Research by (Sitaram et al., 1987) focused on the metabolism of psychotomimetic indolealkylamines, including N,N-dimethyltryptamine, in rat tissue extracts. This study is relevant for understanding the metabolic pathways and potential applications in pharmacology and toxicology.

Pharmacokinetics Analysis

  • A pharmacokinetic study by (Shen et al., 2009) on 5-MeO-DMT provides insight into the analysis and understanding of the pharmacokinetic properties of similar compounds like N,N-Dimethyl-2-methoxyethylamine.

Serotonin Transporter Imaging

  • Research by (Houle et al., 2000) involved imaging the serotonin transporter, utilizing compounds with similarities to N,N-Dimethyl-2-methoxyethylamine. This study is significant for understanding the interaction with serotonin receptors and potential applications in neuroscience.

In Vivo Metabolism in Rats

  • Another study by (Sitaram et al., 1987) on the in vivo metabolism of similar compounds in rats highlights the importance of understanding the metabolic fate of these substances, which is crucial for their application in biological and medical research.

Toxicology Study

  • A toxicology study by (Poklis et al., 2014) on 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), closely related to N,N-Dimethyl-2-methoxyethylamine, provides insights into the detection and analysis of similar compounds in cases of intoxication.

Optoelectronic Device Applications

  • A study by (Wu et al., 2019) on the synthesis and characterization of novel triarylamine derivatives with dimethylamino substituents indicates potential applications of N,N-Dimethyl-2-methoxyethylamine in the development of optoelectronic devices.

Safety And Hazards

N,N-Dimethyl-2-methoxyethylamine is classified as a highly flammable liquid and vapor . It is harmful if swallowed or inhaled . It causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

2-methoxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVFITKXZCNKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338193
Record name N,N-Dimethyl-2-methoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-methoxyethylamine

CAS RN

3030-44-2
Record name 2-Methoxy-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3030-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-methoxyethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyethyl)dimethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
JE Fleckenstein, K Koszinowski - Chemistry–A European …, 2009 - Wiley Online Library
Solutions of butylzinc iodide in tetrahydrofuran, acetonitrile, and N,N‐dimethylformamide were analyzed by electrospray ionization mass spectrometry. In all cases, microsolvated …
JF Remenar, BL Lucht, DB Collum - Journal of the American …, 1997 - ACS Publications
6 Li and 15 N NMR spectroscopic studies of lithium diisopropylamide ([ 6 Li]LDA and [ 6 Li, 15 N]LDA) in toluene/pentane solutions containing a variety of mono- and polydentate …
Number of citations: 115 pubs.acs.org
P Schüler, H Görls, M Westerhausen, S Krieck - Dalton Transactions, 2019 - pubs.rsc.org
Bis(trimethylsilyl)amide complexes of s-block metals with bidentate ether and amine ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/C9DT01426H Royal Society of …
Number of citations: 19 pubs.rsc.org
HJ Reich, WS Goldenberg, AW Sanders - Arkivoc, 2004 - researchgate.net
Multinuclear NMR studies have been performed on two isomeric aryllithium reagents, one with an ortho amine chelating group (5-ring chelate, 4) and the second, a non-chelating model …
Number of citations: 9 www.researchgate.net
F Jiang, Z Yan, X Chen, X Li, S Streiff… - Catalysis Science & …, 2023 - pubs.rsc.org
Pentamethyldiethylenetriamine is a permethylated polyamine that is widely used to prepare foam polyurethane. The current technology for its synthesis relies on diethylenetriamine …
Number of citations: 2 pubs.rsc.org
DE MILES - 1982 - search.proquest.com
Part I. The all-at-once exchange of cyclopentanone-d (, 4) by 3-dimethylaminopropylamine in aqueous media was investigated. Total exchange of the alpha deuterons was shown to be …
Number of citations: 3 search.proquest.com
C Chatterjee, A Sen - Journal of Materials Chemistry A, 2015 - pubs.rsc.org
A series of highly efficient, solid-state sensors for direct colorimetric detection of gaseous CO2 and SO2 is described. The basic components of the sensors are a CO2 and SO2-…
Number of citations: 69 pubs.rsc.org
M Irfan, S Bagherpour, H Munir, L Perez-Garcia… - International Journal of …, 2023 - Elsevier
Hereunder, for the first time, we reported phytocompounds in the methanolic extract of Acacia modesta (AM) gum through Gas chromatography-mass spectrometry (GS-MS). Further, the …
Number of citations: 3 www.sciencedirect.com
JE Fleckenstein - 2011 - edoc.ub.uni-muenchen.de
1 Abstract Organozinc intermediates were characterized by NMR spectroscopy, electrical conductivity measurements, and especially electrospray ionization (ESI) mass spectrometry as …
Number of citations: 7 edoc.ub.uni-muenchen.de
WSS Goldenberg - 1999 - search.proquest.com
We have investigated the effects of intramolecular amine and ether chelation for a series of ortho-substituted aryllithium reagents using low-temperature, multinuclear NMR techniques …
Number of citations: 2 search.proquest.com

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